N-Methylbenzo[b]thiophene-3-carboxamide
Overview
Description
N-Methylbenzo[b]thiophene-3-carboxamide is a heterocyclic compound that belongs to the thiophene family. Thiophenes are known for their aromatic properties and are widely used in various fields such as medicinal chemistry, material science, and organic electronics. The presence of a sulfur atom in the thiophene ring imparts unique chemical and physical properties to these compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methylbenzo[b]thiophene-3-carboxamide typically involves the functionalization of the thiophene ring. One common method is the condensation reaction between a thiophene derivative and a carboxamide precursor. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to synthesize thiophene derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions using optimized conditions to ensure high yield and purity. Catalysts such as nickel or palladium-based systems are often employed to facilitate these reactions .
Chemical Reactions Analysis
Types of Reactions
N-Methylbenzo[b]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
N-Methylbenzo[b]thiophene-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Thiophene derivatives are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-Methylbenzo[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. The sulfur atom in the thiophene ring can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The carboxamide group can form hydrogen bonds with biological molecules, affecting the compound’s pharmacokinetics and pharmacodynamics .
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene-3-carboxamide: Lacks the N-methyl group, which can influence its chemical properties and biological activity.
N-Methylthiophene-3-carboxamide: Similar structure but without the benzene ring fused to the thiophene.
Thiophene-3-carboxamide: A simpler structure without the N-methyl group or the benzene ring.
Uniqueness
N-Methylbenzo[b]thiophene-3-carboxamide is unique due to the presence of both the N-methyl group and the benzene ring fused to the thiophene. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-methyl-1-benzothiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS/c1-11-10(12)8-6-13-9-5-3-2-4-7(8)9/h2-6H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUMDDQRBTXCOLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CSC2=CC=CC=C21 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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